(3aR,6aS)-5-acetyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide
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Overview
Description
(3aR,6aS)-5-acetyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a complex organic compound belonging to the class of pyrroles Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6aS)-5-acetyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide can be achieved through several methods. One common approach involves the condensation of pyrrole carboxaldehyde with formamides or amines in the presence of catalytic amounts of nBu4NI and TBHP as oxidants . This method is operationally simple and provides straightforward access to primary, secondary, and tertiary pyrrole carboxamides.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis planning based on reaction networks evaluation can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3aR,6aS)-5-acetyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as TBHP.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: N-substitution reactions can be performed using alkyl halides, sulfonyl chlorides, and benzoyl chloride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include iron (III) chloride, nBu4NI, TBHP, and various amines and sulfonamines. Reaction conditions often involve mild temperatures and the use of catalytic amounts of reagents to achieve high yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, N-substitution reactions typically yield N-alkylpyrroles, while oxidation reactions can produce pyrrole carboxamides .
Scientific Research Applications
(3aR,6aS)-5-acetyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3aR,6aS)-5-acetyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may interact with proteasome subunits, leading to the inhibition of proteasome activity and subsequent effects on cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3aR,6aS)-5-acetyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide include other pyrrole and pyrrolidine analogs, such as:
- Pyrrole-2-carboxamide
- Pyrrole-2-carbaldehyde
- Pyrrole-2-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(3aR,6aS)-2-acetyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-6(13)11-2-7-4-12(9(10)14)5-8(7)3-11/h7-8H,2-5H2,1H3,(H2,10,14)/t7-,8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLIHBAHYAJEQE-OCAPTIKFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2CN(CC2C1)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C[C@@H]2CN(C[C@@H]2C1)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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